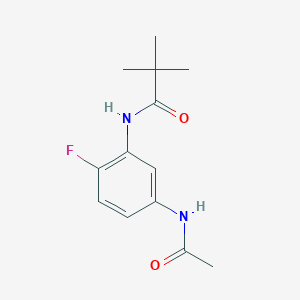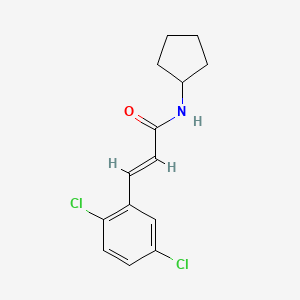
2-methyl-N-(pyridin-3-ylmethyl)-1H-indole-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-methyl-N-(pyridin-3-ylmethyl)-1H-indole-3-carboxamide, also known as MI-503, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential applications in cancer research. This compound has been shown to inhibit the activity of several proteins involved in cancer cell proliferation, making it a promising candidate for the development of new cancer therapies.
作用机制
The mechanism of action of 2-methyl-N-(pyridin-3-ylmethyl)-1H-indole-3-carboxamide involves the inhibition of several proteins involved in cancer cell proliferation. Specifically, this compound has been shown to bind to the active site of the proteasome subunit PSMB5, leading to the inhibition of its activity. Additionally, 2-methyl-N-(pyridin-3-ylmethyl)-1H-indole-3-carboxamide has been shown to inhibit the activity of the transcription factor c-Myc, which is involved in the regulation of cell growth and proliferation.
Biochemical and Physiological Effects:
2-methyl-N-(pyridin-3-ylmethyl)-1H-indole-3-carboxamide has been shown to have several biochemical and physiological effects. In particular, this compound has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. Additionally, 2-methyl-N-(pyridin-3-ylmethyl)-1H-indole-3-carboxamide has been shown to induce apoptosis, or programmed cell death, in cancer cells.
实验室实验的优点和局限性
One of the main advantages of 2-methyl-N-(pyridin-3-ylmethyl)-1H-indole-3-carboxamide is its specificity for the proteasome subunit PSMB5 and the transcription factor c-Myc, which are both involved in cancer cell proliferation. Additionally, this compound has been shown to have low toxicity in normal cells, making it a promising candidate for the development of new cancer therapies. However, one of the main limitations of 2-methyl-N-(pyridin-3-ylmethyl)-1H-indole-3-carboxamide is its poor solubility, which can make it difficult to administer in vivo.
未来方向
There are several future directions for the study of 2-methyl-N-(pyridin-3-ylmethyl)-1H-indole-3-carboxamide. One potential application of this compound is in the development of new cancer therapies, particularly for the treatment of cancers that are resistant to current treatments. Additionally, further studies are needed to explore the potential side effects of 2-methyl-N-(pyridin-3-ylmethyl)-1H-indole-3-carboxamide and to optimize its pharmacokinetics for use in vivo. Finally, the development of new analogs of 2-methyl-N-(pyridin-3-ylmethyl)-1H-indole-3-carboxamide may lead to the discovery of even more potent inhibitors of cancer cell proliferation.
合成方法
The synthesis of 2-methyl-N-(pyridin-3-ylmethyl)-1H-indole-3-carboxamide involves several steps, including the reaction of 3-bromo-2-methyl-1H-indole with pyridine-3-carboxaldehyde, followed by the addition of an amine group and subsequent deprotection. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.
科学研究应用
2-methyl-N-(pyridin-3-ylmethyl)-1H-indole-3-carboxamide has been extensively studied for its potential applications in cancer research. In particular, this compound has been shown to inhibit the activity of several proteins involved in cancer cell proliferation, including the transcription factor c-Myc and the proteasome subunit PSMB5. These findings have led to the development of several preclinical studies exploring the use of 2-methyl-N-(pyridin-3-ylmethyl)-1H-indole-3-carboxamide in cancer therapy.
属性
IUPAC Name |
2-methyl-N-(pyridin-3-ylmethyl)-1H-indole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O/c1-11-15(13-6-2-3-7-14(13)19-11)16(20)18-10-12-5-4-8-17-9-12/h2-9,19H,10H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSTIVWPXKXQNGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(=O)NCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-(pyridin-3-ylmethyl)-1H-indole-3-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

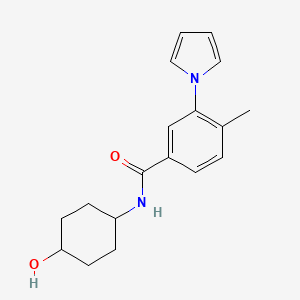
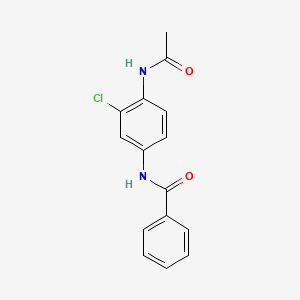
![4-[2-[[5-(Trifluoromethyl)pyridin-2-yl]amino]ethyl]benzenesulfonamide](/img/structure/B7471270.png)

![1-[4-(1,3-Benzoxazol-2-ylamino)piperidin-1-yl]ethanone](/img/structure/B7471288.png)
![5-[4-[2-(Difluoromethoxy)benzoyl]piperazine-1-carbonyl]-2-methylisoindole-1,3-dione](/img/structure/B7471303.png)
![N-[3-(cyclopropylmethoxy)propyl]benzenesulfonamide](/img/structure/B7471307.png)
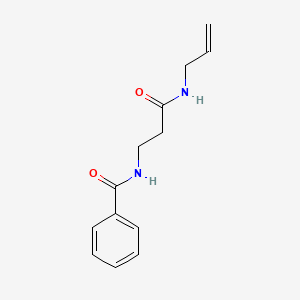

![N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]-4-ethoxybenzenesulfonamide](/img/structure/B7471313.png)
![N-[4-[[2-(3,4-dichloroanilino)-2-oxoethyl]amino]-3-(trifluoromethyl)phenyl]cyclopropanecarboxamide](/img/structure/B7471334.png)

